molecular formula C18H17N3O4S B3449434 N-1,3-benzodioxol-5-yl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide

N-1,3-benzodioxol-5-yl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide

Cat. No. B3449434
M. Wt: 371.4 g/mol
InChI Key: RWXCJSFTNPIDMU-UHFFFAOYSA-N
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Description

The compound “N-1,3-benzodioxol-5-yl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide” is structurally similar to a series of 1-benzo [1,3]dioxol-5-yl-indoles . These compounds have been designed based on literature reports of the activity of indoles against various cancer cell lines .


Synthesis Analysis

The synthesis of compounds structurally similar to “this compound” often involves multi-step chemical processes. For example, derivatives of N-substituted acetamides, like those involving indolyl or benzodioxolyl groups, have been synthesized through methods such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions.


Molecular Structure Analysis

The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.


Chemical Reactions Analysis

“this compound” and its derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.


Physical And Chemical Properties Analysis

The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application. The chemical properties, such as acidity/basicity (pKa values), stability under different conditions, and reactivity with various chemical agents, are fundamental aspects that influence the compound’s behavior in biological systems and its overall efficacy.

Mechanism of Action

The mechanism of action of similar compounds involves causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells . They have been evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Future Directions

These 1-benzo [1,3]dioxol-5-yl - 3- N -fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-11-5-12(8-23-2)14(7-19)18(20-11)26-9-17(22)21-13-3-4-15-16(6-13)25-10-24-15/h3-6H,8-10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXCJSFTNPIDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SCC(=O)NC2=CC3=C(C=C2)OCO3)C#N)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-1,3-benzodioxol-5-yl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide
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N-1,3-benzodioxol-5-yl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide
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N-1,3-benzodioxol-5-yl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide
Reactant of Route 4
N-1,3-benzodioxol-5-yl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide
Reactant of Route 5
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N-1,3-benzodioxol-5-yl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide
Reactant of Route 6
N-1,3-benzodioxol-5-yl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide

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